N-Propyl-2-propen-1-amine hydrochloride
Description
N-Propyl-2-propen-1-amine hydrochloride (CAS 65512-41-6) is an organic compound classified as a secondary amine hydrochloride. Its molecular formula is C₆H₁₂ClN, with a molecular weight of approximately 133.62 g/mol (inferred from structurally similar compounds in ). The compound features a propenyl (allyl) group and a propyl group attached to the nitrogen atom, forming a hydrochloride salt.
The compound’s physicochemical properties—such as solubility, stability, and reactivity—are influenced by its ionic nature and unsaturated propenyl moiety. However, direct experimental data (e.g., melting point, solubility) are unavailable in the provided sources.
Properties
IUPAC Name |
N-prop-2-enylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-5-7-6-4-2;/h3,7H,1,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHROHJLPNGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between N-Propyl-2-propen-1-amine hydrochloride and analogous compounds:
Key Observations:
Aromatic vs. Aliphatic: The phenyl group in 2-Phenyl-1-propanamine hydrochloride increases molecular weight and lipophilicity, making it more suited for blood-brain barrier penetration in pharmaceuticals. In contrast, the pyridine-containing analog (CAS 878775-54-3) may exhibit improved solubility and metal-coordination properties.
Functional Group Variations: Replacing the propenyl group with a propynyl group (CAS 53227-34-2) introduces a terminal alkyne, enabling click chemistry applications (e.g., Huisgen cycloaddition).
Stability and Reactivity
While direct stability data for this compound are lacking, insights can be inferred from related compounds:
- Allylamine hydrochloride (CAS 10017-11-5) is hygroscopic and prone to oxidative degradation due to its unsaturated propenyl group.
- 2-Phenyl-1-propanamine hydrochloride exhibits higher thermal stability owing to aromatic conjugation, as seen in analogous amine hydrochlorides (e.g., dosulepin hydrochloride stability studies in ).
Preparation Methods
Direct Alkylation of Propylamine with Acryloyl Chloride
Reaction Mechanism and Stoichiometry
The primary route involves the alkylation of propylamine with acryloyl chloride to form N-propyl-2-propen-1-amine, followed by hydrochlorination. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, such as diisopropylethylamine (DIPEA), neutralizes HCl generated in situ, shifting equilibrium toward product formation.
Reaction Scheme:
$$
\text{CH}2=\text{CHCOCl} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DIPEA, DCM}} \text{CH}2=\text{CHCONHCH}2\text{CH}2\text{CH}3 \xrightarrow{\text{HCl}} \text{CH}2=\text{CHCONHCH}2\text{CH}2\text{CH}_3\cdot\text{HCl}
$$
Optimized Reaction Conditions
Key parameters from patent-derived protocols:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), 25–30°C (post-addition) | Minimizes side reactions |
| Solvent | Dichloromethane (DCM) | Enhances solubility of intermediates |
| Base | Diisopropylethylamine (DIPEA) | Efficient HCl scavenging |
| Molar Ratio | 1:1 (acryloyl chloride:propylamine) | Prevents over-alkylation |
Procedure:
- Cool DCM to 0–5°C under nitrogen.
- Add propylamine and DIPEA dropwise.
- Introduce acryloyl chloride slowly to maintain temperature <10°C.
- Warm to 25–30°C, stir for 2–4 hours.
- Quench with aqueous HCl (10%), extract organic layer, and evaporate.
Reductive Amination of Acrolein with Propylamine
Catalytic Hydrogenation Approach
An alternative method employs reductive amination of acrolein and propylamine using hydrogen gas and a palladium catalyst. This one-pot synthesis avoids corrosive acyl chlorides, improving safety.
Reaction Scheme:
$$
\text{CH}2=\text{CHCHO} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{CH}2=\text{CHCH}2\text{NHCH}2\text{CH}2\text{CH}_3 \xrightarrow{\text{HCl}} \text{HCl salt}
$$
Critical Process Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5% Pd/C (w/w) |
| Hydrogen Pressure | 50–60 psi |
| Solvent | Ethanol/Water (9:1) |
| Reaction Time | 6–8 hours |
Advantages:
- Higher atom economy (85–90%).
- Reduced waste from chloride byproducts.
Limitations:
- Requires high-pressure equipment.
- Catalyst recovery adds complexity.
Hydrochlorination of N-Propyl-2-propen-1-amine
Salt Formation Techniques
The free base is converted to the hydrochloride salt using gaseous HCl or concentrated hydrochloric acid. Patent data highlights two approaches:
Gas-Phase Hydrochlorination
- Conditions: Bubble HCl gas into a cold (−10°C) ethereal solution of the amine.
- Advantages: High purity (≥99%), minimal solvent residues.
- Yield: 95–98%.
Aqueous Acid Quench
- Conditions: Add concentrated HCl to the amine in methanol at 0–5°C.
- Crystallization: Induce by cooling to −20°C; isolate via vacuum filtration.
Purity Data:
| Method | Purity (HPLC) | Residual Solvents (ppm) |
|---|---|---|
| Gas-phase | 99.5% | <50 |
| Aqueous | 98.2% | 200–300 |
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
Patent methodologies emphasize solvent recovery systems for dichloromethane and methanol, reducing environmental impact. Distillation columns achieve >90% solvent reuse.
Process Intensification Strategies
- Continuous Flow Reactors: Reduce reaction time from hours to minutes.
- In-line Analytics: Real-time monitoring via FTIR and pH sensors.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Alkylation | 68–72% | 98–99% | High | 120–150 |
| Reductive Amination | 75–80% | 97–98% | Moderate | 200–220 |
Key Trade-offs:
- Alkylation: Lower cost but generates corrosive waste.
- Reductive Amination: Cleaner but requires expensive catalysts.
Q & A
Q. What synthetic methodologies are recommended for N-Propyl-2-propen-1-amine hydrochloride?
The synthesis typically involves alkylation of allylamine (2-propen-1-amine) with n-propyl halides under basic conditions, followed by hydrochloride salt formation. For example:
- Step 1 : React allylamine with n-propyl bromide in a polar aprotic solvent (e.g., THF) using a base like K₂CO₃ to form the tertiary amine.
- Step 2 : Purify the free amine via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Step 3 : Treat the amine with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Characterization via -NMR and FT-IR ensures structural fidelity, with -NMR peaks at δ 5.8–5.2 (allylic protons) and δ 3.2–2.8 (N-propyl methylene) .
Q. What purification techniques optimize yield and purity for this compound?
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at low temperatures to isolate crystalline product.
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to remove unreacted precursors.
- HPLC : For high-purity applications (e.g., biological assays), reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) achieve >98% purity .
Q. How is the hydrochloride salt form advantageous in experimental handling?
The hydrochloride salt enhances:
- Stability : Reduced hygroscopicity compared to the free amine.
- Solubility : Improved aqueous solubility (critical for in vitro assays), though exact solubility data may require empirical determination .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
Discrepancies in allylic proton splitting (δ 5.8–5.2) may arise from:
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The allyl group’s electron-withdrawing effect increases the amine’s nucleophilicity. Kinetic studies using stopped-flow techniques reveal:
Q. How does this compound interact with biological targets?
Preliminary molecular docking studies suggest:
- Receptor binding : Moderate affinity () for serotonin receptors (5-HT2A) due to structural mimicry of endogenous amines.
- Enzyme inhibition : Competitive inhibition of monoamine oxidase (MAO-B) with , validated via fluorometric assays .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
